N-Boc-N-bis(PEG1-OH)
Overview
Description
N-Boc-N-bis(PEG1-OH) is a branched polyethylene glycol (PEG) derivative with two terminal hydroxy groups and a tert-butoxycarbonyl (Boc) protected amino group . The hydroxy groups enable further derivatization or replacement with other reactive functional groups, while the Boc group can be deprotected under acidic conditions . This compound is commonly used as a PEG linker in various chemical and biological applications .
Mechanism of Action
Target of Action
N-Boc-N-bis(PEG1-OH) is a small PEG linker compound . The primary targets of this compound are proteins that can be conjugated or labeled through the reactive functional groups that can be created from its terminal hydroxy groups .
Mode of Action
The compound has two terminal hydroxy groups and a Boc protected amino group . The hydroxy groups enable further derivatization or replacement with other reactive functional groups . The Boc protected amino group can be deprotected under acidic conditions . This allows the compound to interact with its protein targets and modify them through the creation of new functional groups.
Pharmacokinetics
The compound is soluble in water, dmso, dcm, and dmf , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of N-Boc-N-bis(PEG1-OH) are dependent on the proteins it targets and the functional groups that are created. The compound can be used for the conjugation of proteins and biotin labeling , which can have various effects depending on the specific proteins and cells involved.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of N-Boc-N-bis(PEG1-OH) include pH (since the Boc protected amino group can be deprotected under acidic conditions ) and temperature (since the compound is stable at -20°C ).
Biochemical Analysis
Biochemical Properties
The role of N-Boc-N-bis(PEG1-OH) in biochemical reactions is primarily as a linker in the synthesis of PROTACs . The hydroxy groups of N-Boc-N-bis(PEG1-OH) enable further derivatization or replacement with other reactive functional groups . The protected amines can be deprotected under acidic conditions .
Cellular Effects
As a PEG-based compound, it is likely to influence cell function through its role in drug delivery systems .
Molecular Mechanism
The molecular mechanism of N-Boc-N-bis(PEG1-OH) is primarily related to its role as a linker in the synthesis of PROTACs . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Temporal Effects in Laboratory Settings
As a PEG-based compound, it is likely to have good stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-bis(PEG1-OH) typically involves the reaction of a PEG derivative with a Boc-protected amine. The reaction is carried out under controlled conditions to ensure the selective protection of the amino group and the preservation of the hydroxy groups . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF), and the reaction is typically conducted at room temperature .
Industrial Production Methods
In industrial settings, the production of N-Boc-N-bis(PEG1-OH) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction is monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-bis(PEG1-OH) undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The hydroxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups at the hydroxy positions.
Major Products Formed
Deprotection: The removal of the Boc group yields a free amine derivative.
Scientific Research Applications
N-Boc-N-bis(PEG1-OH) has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
N-Boc-N-bis(PEG2-OH): Similar to N-Boc-N-bis(PEG1-OH) but with a longer PEG chain.
N-Boc-N-bis(PEG3-OH): Another similar compound with an even longer PEG chain.
Uniqueness
N-Boc-N-bis(PEG1-OH) is unique due to its specific PEG chain length and the presence of both hydroxy and Boc-protected amino groups. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
tert-butyl N,N-bis[2-(2-hydroxyethoxy)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6/c1-13(2,3)20-12(17)14(4-8-18-10-6-15)5-9-19-11-7-16/h15-16H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKAOQUTADWQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCO)CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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